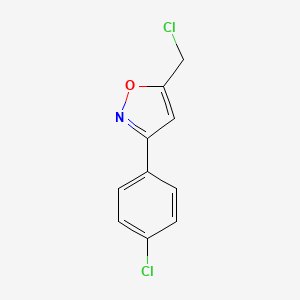

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

Description

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (CAS 5301-02-0) is a heterocyclic compound featuring an isoxazole core substituted with a chloromethyl group at position 5 and a 4-chlorophenyl group at position 2. Its molecular formula is C₁₀H₇Cl₂NO, with a molecular weight of 228.07 g/mol and a melting point of 103–105°C . The compound is synthesized via cyclization of oxime intermediates derived from substituted aromatic aldehydes, followed by chlorination using N-chlorosuccinimide (NCS) under dichloromethane and triethylamine conditions . It demonstrates notable bioactivity, including antimicrobial properties against E. coli, S. aureus, and fungal pathogens like C. albicans .

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPBTJFAUPZOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377272 | |

| Record name | 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-02-0 | |

| Record name | 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime, which is then treated with chloromethyl methyl ether in the presence of a base to yield the desired isoxazole compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reaction conditions may involve solvents like dimethylformamide (DMF) or acetonitrile and temperatures ranging from 0°C to 100°C.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, or amines, depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Reactions: Reduced products like alcohols or alkanes.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole serves as an essential building block in organic synthesis, facilitating the creation of more complex molecular structures.

- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, including nucleophilic substitutions and cycloaddition reactions, which are critical for developing new compounds with desired properties.

Biology

- Anticancer Properties : Research indicates that derivatives of this isoxazole exhibit significant cytotoxic activity against various cancer cell lines. For example, studies have shown that it induces apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines through mechanisms involving caspase activation and modulation of cell cycle progression .

- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains. Specific data on its efficacy against pathogens like Staphylococcus aureus and Escherichia coli are currently being explored .

Medicine

- Pharmaceutical Development : The compound is being studied as a potential pharmaceutical intermediate or active ingredient in drug development due to its promising biological activities. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating various diseases .

Industry

- Agrochemicals : this compound is also used in the formulation of agrochemicals, contributing to the development of products with enhanced efficacy against pests and diseases affecting crops.

Case Studies and Research Findings

Several studies have investigated the biological effects and applications of this compound:

Anticancer Evaluation

A study evaluated various isoxazole derivatives, including this compound, showing significant cytotoxicity against lung cancer cell lines with some exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction via caspase activation |

| Isoxazole derivative 4j | A549 | 19.56 | Cell cycle arrest at G2/M phase |

| Isoxazole derivative 4k | HT-1080 | TBD | Mitochondrial-mediated apoptosis |

Electrochemical Behavior

Research into the electrochemical properties revealed that certain derivatives can act as effective antioxidants, suggesting potential applications in oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking simulations indicate that this compound can form stable complexes with target proteins involved in cancer progression, supporting its role as a lead compound in drug development .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position Matters :

- The position of the chlorophenyl group (3 vs. 5 on the isoxazole ring) significantly impacts biological activity. For example, 3-(4-chlorophenyl)isoxazole inhibits glutathione reductase (GR) with an IC₅₀ of 0.059 μM , while the 5-substituted isomer is ~50% less potent . This highlights the role of steric and electronic effects in enzyme binding.

Chloromethyl vs. Methyl Groups: Replacing the chloromethyl group (ClCH₂) at position 5 with a methyl (CH₃) group, as in 5-(4-chlorophenyl)-3-methylisoxazole, reduces electrophilicity and likely alters bioavailability. No antimicrobial data is available for this analog, but its lower reactivity suggests diminished interaction with biological targets .

Halogen Substitution :

Enzyme Inhibition:

- Glutathione Reductase (GR): 3-(4-Chlorophenyl)isoxazole is the most potent GR inhibitor (IC₅₀: 0.059 μM; uncompetitive inhibition) due to optimal positioning of the chlorophenyl group for active-site interaction .

Glutathione S-Transferase (GST) :

Antimicrobial Activity:

- Derivatives like 5-(chloromethyl)-3-(4-nitrophenyl)isoxazole (4g) exhibit enhanced antifungal activity against A. niger compared to the 4-chlorophenyl analog, likely due to the electron-withdrawing nitro group increasing oxidative stress in microbial cells .

Physicochemical Properties

- Solubility and Reactivity: The chloromethyl group in this compound increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to non-chlorinated analogs . Methyl or methoxy substituents (e.g., 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid) improve aqueous solubility but reduce lipophilicity, impacting blood-brain barrier penetration .

Thermal Stability :

- Melting points vary with substitution: This compound melts at 103–105°C , while bulkier analogs like 5-(3-nitrophenyl)isoxazole have lower melting points due to disrupted crystal packing .

Biological Activity

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a chloromethyl group and a chlorophenyl substituent on an isoxazole ring. This structural arrangement contributes to its unique chemical reactivity and biological properties. The presence of the chloromethyl group allows for covalent interactions with nucleophilic sites in biological molecules, which may lead to various pharmacological effects.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that derivatives of isoxazole can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (NCI-H) cells. For instance, compounds derived from similar structures demonstrated IC50 values comparable to established chemotherapeutics like Cisplatin .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Benzimidazole Aminothiazole Derivative | NCI-H | 8.35 | |

| 1,3,4-Thiadiazole Derivative | HepG2 | 8.81 |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Isoxazole derivatives have demonstrated efficacy against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents. Studies have reported that certain isoxazole compounds significantly inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| Isoxazole Derivative A | Escherichia coli | TBD |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The chloromethyl group can form covalent bonds with proteins or DNA, potentially leading to inhibition of critical cellular pathways involved in proliferation and survival. This mechanism is particularly relevant in cancer therapy, where disrupting these pathways can induce apoptosis in malignant cells .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of isoxazole derivatives similar to this compound:

- Study on Cytotoxicity : A recent study synthesized a series of isoxazole-amide derivatives and evaluated their cytotoxicity against MCF-7 and HeLa cell lines using the MTT assay. The most active compounds showed IC50 values significantly lower than those of standard chemotherapeutics, indicating strong potential for further development .

- Antimicrobial Evaluation : Another study assessed various isoxazole derivatives for their antimicrobial activity against common pathogens. Results indicated that certain modifications to the isoxazole structure enhanced antibacterial efficacy, suggesting avenues for optimizing therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step process starting with substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde) and hydroxylamine to form oximes, followed by cyclization with N-chlorosuccinimide (NCS) in dichloromethane and triethylamine. Chlorination of the intermediate (3-(substituted phenyl)isoxazol-5-yl)methanol yields the final product. Key factors include:

- Reagent ratios : A 1:1 molar ratio of NCS to isoxazole precursor ensures efficient chlorination .

- Solvent selection : Dichloromethane enables effective cyclization, while hot ethanol is optimal for recrystallization .

- Yield variability : Yields range from 52% to 65% depending on substituents; electron-withdrawing groups (e.g., nitro) may reduce yields due to steric or electronic effects .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- FTIR : Confirms functional groups (e.g., C–Cl stretching at ~692 cm⁻¹, aromatic C=C at ~1500 cm⁻¹) .

- ¹H-NMR : Key signals include δ 4.78 ppm (d, 2H, –CH₂Cl) and aromatic protons at δ 7.2–7.7 ppm .

- Mass spectrometry : ESI-MS shows [M⁺] at m/z 207.045, consistent with molecular formula C₁₀H₇Cl₂NO .

- Elemental analysis : Validates purity (e.g., Cl content ~17%) .

Q. How does the compound’s structure influence its antimicrobial activity?

In vitro studies against E. coli and S. aureus reveal that the 4-chlorophenyl group enhances lipophilicity, improving membrane penetration. Activity correlates with:

- Electron-withdrawing substituents : Chlorine at the 4-position increases antibacterial potency compared to methyl or methoxy groups .

- Chloromethyl group : Enhances reactivity with microbial enzymes via nucleophilic substitution .

Advanced Research Questions

Q. What mechanisms underlie the compound’s inhibition of glutathione reductase (GR) and glutathione S-transferase (GST)?

- GR inhibition : this compound acts as an uncompetitive inhibitor (IC₅₀ = 0.059 µM, Kᵢ = 0.011 µM), binding to the enzyme-substrate complex and disrupting NADPH binding .

- GST inhibition : Structural analogs (e.g., 3-(4-bromophenyl)isoxazole) show competitive inhibition (IC₅₀ = 0.099 µM), where the halogen atom (Br/Cl) occupies the GST hydrophobic binding pocket .

- Positional isomer effects : 3-(4-Chlorophenyl) derivatives are twice as potent as 5-(4-chlorophenyl) isomers due to better steric alignment with enzyme active sites .

Q. How can structural modifications enhance anticancer activity in isoxazole hybrids?

Hybridization with selenadiazole or benzoheterocycles improves antiproliferative effects:

Q. What computational methods are used to predict binding modes with target enzymes?

Q. How do crystallographic studies inform structural optimization?

Single-crystal X-ray diffraction of analogs (e.g., 4-(4-chlorophenyl)-5-phenylisoxazole) shows:

Q. What strategies resolve contradictions in bioactivity data across derivatives?

Q. How is the compound’s stability assessed under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.